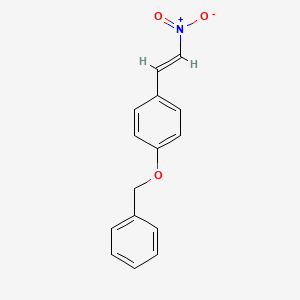

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-nitroethenyl]-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-16(18)11-10-13-6-8-15(9-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDHJAWQEZOXGV-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420686 | |

| Record name | (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2982-55-0 | |

| Record name | (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-trans-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E 1 Benzyloxy 4 2 Nitrovinyl Benzene

Condensation-Based Synthetic Methodologies

The most common approach for synthesizing β-nitrostyrenes is the condensation reaction between an aromatic aldehyde and a nitroalkane. rsc.org This method is highly adaptable for producing the title compound.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that serves as the foundation for synthesizing β-nitrostyrenes. researchgate.netscirp.org This reaction involves a base-catalyzed condensation between an aldehyde and a nitroalkane, followed by dehydration to yield a nitroalkene. scirp.org

The primary and most direct route to (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene is the condensation of p-benzyloxybenzaldehyde with nitromethane (B149229). researchgate.net The reaction mechanism begins with the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of p-benzyloxybenzaldehyde. The resulting β-nitro aldol (B89426) adduct readily undergoes dehydration, typically under the reaction conditions, to yield the thermodynamically stable (E)-β-nitrostyrene product.

A variety of catalysts can be employed to facilitate the condensation reaction, each with specific advantages concerning yield, reaction conditions, and environmental impact. The choice of catalyst is crucial for the successful synthesis of β-nitrostyrenes. mdma.chpsu.edu

Ammonium (B1175870) acetate (B1210297) is a widely used and effective catalyst, often used in refluxing glacial acetic acid. mdma.chresearchgate.netrsc.org This system has proven to be a generally useful procedure for the condensation of substituted benzaldehydes with nitroalkanes. mdma.ch Other catalysts include strong bases like sodium methylate or potassium hydroxide, which effectively promote the initial deprotonation of nitromethane. mdma.chsciencemadness.org However, careful control is needed to prevent side reactions. scirp.org Heterogeneous catalysts, such as potassium carbonate supported on alumina (B75360) (K₂CO₃/Al₂O₃), offer advantages like ease of separation, potential for recycling, and applicability in solvent-free conditions. researchgate.netresearchgate.net

Below is a table summarizing various catalyst systems.

Table 1: Catalyst Systems for the Synthesis of this compound

| Catalyst System | Typical Reaction Conditions | Key Features |

|---|---|---|

| Ammonium Acetate | Refluxing in glacial acetic acid or nitromethane. rsc.orgmdma.chrsc.org | Generally effective, good yields, common laboratory procedure. mdma.ch |

| Sodium Methylate / KOH | Alcoholic solutions, often at controlled temperatures. mdma.chsciencemadness.org | Strong base catalyst, rapid reaction. sciencemadness.org |

| K₂CO₃/Al₂O₃ | Solvent-free, often with microwave irradiation. researchgate.netresearchgate.net | Heterogeneous, recyclable, environmentally friendly ("green") approach. researchgate.net |

| Methylamine | Alcoholic solutions. mdma.ch | Effective base catalyst, though yields can be variable compared to ammonium acetate. mdma.ch |

Henry-Knoevenagel Type Condensations

Optimization of Reaction Conditions

Optimizing reaction conditions is key to improving the efficiency, yield, and environmental footprint of the synthesis. Significant advancements include the adoption of solvent-free reactions and microwave-assisted organic synthesis (MAOS). rsc.orgresearchgate.netcem.com

Microwave irradiation has been shown to dramatically reduce reaction times from several hours under conventional heating to just a few minutes. rsc.orgresearchgate.net This rapid heating, combined with solvent-free conditions, provides a fast, green, and economical synthetic route. rsc.orgresearchgate.net For instance, the condensation of aldehydes with nitromethane using K₂CO₃/Al₂O₃ can be completed in minutes under microwave irradiation without any solvent. researchgate.net Temperature control remains an important factor; conventional methods often utilize reflux temperatures for extended periods, whereas microwave-assisted synthesis can achieve high temperatures (e.g., 150°C) for very short durations to drive the reaction to completion quickly. rsc.orgmdma.ch

The following table compares conventional and microwave-assisted methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours (e.g., 2-36 hours). rsc.orgmdma.ch | Minutes (e.g., 5-20 minutes). rsc.orgrsc.org |

| Solvent Use | Often requires solvents like acetic acid or alcohol. mdma.ch | Can be performed solvent-free. researchgate.netcem.com |

| Energy Efficiency | Lower | Higher |

| Yield | Good to excellent. | Often higher yields and cleaner reactions. rsc.org |

Stereoselective Synthesis of (E)-Isomers

The synthesis of β-nitrostyrenes via the Henry-Knoevenagel condensation typically results in the preferential formation of the (E)-isomer. unirioja.esrsc.org This stereoselectivity is driven by thermodynamics; the (E)-isomer, where the bulky aryl and nitro groups are in a trans configuration, is sterically less hindered and therefore more stable than the corresponding (Z)-isomer. rsc.org While the less stable (Z)-isomer can be formed, it may gradually transform into the more stable (E)-isomer. rsc.orgrsc.org In most reported syntheses using the methods described above, the product isolated is predominantly the (E)-isomer, often without significant contamination from the (Z)-form. rsc.orgunirioja.es

Alternative Strategies for β-Nitrostyrenes Applicable to the Title Compound

While condensation is the dominant strategy, alternative methods for preparing β-nitrostyrenes exist. One notable alternative is the direct nitration of a styrene (B11656) precursor. unirioja.es For the title compound, this would involve the synthesis of 1-(benzyloxy)-4-vinylbenzene, followed by the selective nitration of the vinyl group.

One-pot procedures have been developed for this transformation, using reagents such as a mixture of iodine, sodium nitrite (B80452) (NaNO₂), and copper(II) tetrafluoroborate. unirioja.es This method can tolerate various functional groups on the aromatic ring, including alkoxy groups like benzyloxy. unirioja.es The reaction proceeds under mild conditions and selectively produces the trans (E)-β-nitrostyrene. unirioja.es Although less common than the Henry reaction for this specific application, it represents a viable alternative synthetic approach. Another patented method describes the one-pot reaction of styrene derivatives with ammonium iodide and tert-butyl hydroperoxide, catalyzed by iron tetraarylporphyrin, to generate (E)-β-nitrostyrene derivatives with high stereoselectivity. google.com

Wittig and Heck Reaction Pathways

The Wittig and Heck reactions represent cornerstone methodologies in C-C bond formation, offering strategic pathways to vinylarenes. While direct application of a classical Wittig reaction involving a nitromethane-derived phosphorane is less common, the conceptually related Henry (nitroaldol) reaction provides a highly efficient and widely utilized route to β-nitrostyrenes.

The Henry reaction involves the condensation of an aldehyde with a nitroalkane, catalyzed by a base. In the synthesis of this compound, 4-(benzyloxy)benzaldehyde (B125253) is reacted with nitromethane. The initial reaction forms a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the desired α,β-unsaturated nitro compound. The dehydration step is often acid-catalyzed and proceeds readily due to the stability conferred by the resulting conjugated system. This two-step, one-pot procedure is favored for its operational simplicity and the ready availability of the starting materials.

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides an alternative disconnection for the synthesis of this compound. wikipedia.org A plausible synthetic route would involve the coupling of an aryl halide, such as 4-(benzyloxy)iodobenzene, with nitroethene. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. wikipedia.org The stereoselectivity of the Heck reaction generally favors the formation of the E-isomer, which is the desired configuration for the target molecule.

| Reaction Pathway | Starting Materials | Key Reagents/Catalyst | Typical Solvents | General Reaction Conditions | Yield (%) |

| Henry Reaction | 4-(Benzyloxy)benzaldehyde, Nitromethane | Base (e.g., Ammonium acetate, Ethylenediammonium diacetate) | Acetic acid, Toluene | Reflux | High |

| Heck Reaction | 4-(Benzyloxy)iodobenzene, Nitroethene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | DMF, Acetonitrile (B52724) | 80-120 °C | Moderate to High |

Copper-Catalyzed Nitrodecarboxylation Approaches

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis, offering mild and efficient alternatives to traditional methods. The nitrodecarboxylation of α,β-unsaturated carboxylic acids presents a direct route to nitroolefins. In this approach, a substituted cinnamic acid, specifically 4-(benzyloxy)cinnamic acid, would serve as the precursor to this compound.

This transformation is typically achieved using a copper catalyst, such as copper(I) or copper(II) salts, in the presence of a nitrating agent. The reaction proceeds via a proposed mechanism involving the coordination of the carboxylate to the copper center, followed by decarboxylation and subsequent nitration. This methodology is attractive as it avoids the use of harsh nitrating agents and often proceeds with high stereoselectivity, yielding the thermodynamically more stable E-isomer.

| Starting Material | Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) |

| 4-(Benzyloxy)cinnamic acid | Cu(I/II) salt | Alkyl nitrite or other NO₂ source | DMSO, Acetonitrile | 80-120 | Good |

Direct Nitration of Styrene Derivatives

The direct introduction of a nitro group onto the vinyl moiety of a styrene derivative offers the most atom-economical route to β-nitrostyrenes. For the synthesis of this compound, this would involve the direct nitration of 4-(benzyloxystyrene).

Various methods have been developed for this transformation, often employing a nitrating agent in the presence of a catalyst to control the regioselectivity and avoid polymerization or nitration of the aromatic ring. A notable approach involves the use of a copper(II) promoter with sodium nitrite and an iodine source. unirioja.es This system is believed to generate a reactive iodine-nitro species in situ, which adds across the double bond of the styrene, followed by elimination to yield the β-nitrostyrene. unirioja.es Careful control of reaction conditions is crucial to favor the desired vinyl nitration over other potential side reactions.

| Starting Material | Promoter/Catalyst | Nitrating Agent | Solvent | Temperature | Yield (%) |

| 4-(Benzyloxystyrene) | Copper(II) salt/Iodine | Sodium Nitrite | Acetonitrile | Room Temperature | Moderate |

Reactivity and Chemical Transformations of E 1 Benzyloxy 4 2 Nitrovinyl Benzene

Reactions of the Nitrovinyl Moiety

The conjugated nitrovinyl group is the most reactive site of the molecule. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl group highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles.

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene is a potent Michael acceptor. The conjugate addition of nucleophiles to the electrophilic double bond is a key reaction of this class of compounds. chem-station.com This reactivity stems from the polarization of the π-system, where the nitro group withdraws electron density from the C=C double bond, making the β-carbon electron-deficient and thus a prime target for nucleophilic attack. rsc.org This 1,4-addition process is thermodynamically controlled and allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the nitro group. nih.gov

A wide array of nucleophiles can participate in Michael additions with β-nitrostyrenes. The reaction mechanism typically involves the attack of the nucleophile on the β-carbon, which generates a nitronate anion intermediate. Subsequent protonation yields the final adduct. chem-station.com

Table 1: Examples of Nucleophiles in Michael Additions to Activated Nitroalkenes

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Enolates | Diethyl malonate | γ-Nitro ester |

| Organometallics | Organocuprates (R₂CuLi) | β-Alkylated nitroalkane |

| Thiols | Thiophenol | β-Thioether nitroalkane |

| Amines | Pyrrolidine (B122466) | β-Amino nitroalkane |

The nitrovinyl group can be selectively or fully reduced to yield valuable synthetic intermediates such as nitroalkanes and phenethylamines. The choice of reducing agent and reaction conditions determines the final product.

The conjugated double bond of α,β-unsaturated nitroalkenes can be selectively reduced to afford the corresponding nitroalkane without affecting the nitro group. A particularly mild and efficient method employs sodium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran (B95107) (THF) and methanol. mdma.ch This procedure is rapid, typically completing within an hour at room temperature, and avoids the harsh conditions or cumbersome workups associated with other reducing agents. The reaction proceeds with high selectivity and yield for a variety of substituted nitrostyrenes. mdma.ch

The mechanism involves the 1,4-hydride addition to the conjugated system, generating a nitronate intermediate which is then protonated upon workup to give the saturated nitroalkane.

Table 2: Selective Reduction of β-Nitrostyrenes to Nitroalkanes with NaBH₄/THF-MeOH

| Substrate (Substituent on Phenyl Ring) | Time (min) | Yield (%) |

|---|---|---|

| H | 40 | 95 |

| 4-CH₃ | 40 | 92 |

| 4-Cl | 35 | 94 |

| 2-NO₂ | 40 | 93 |

| 3,4-(OCH₂)O- | 40 | 95 |

Data adapted from a study on the general reduction of α,β-unsaturated nitroalkenes. mdma.ch

The complete reduction of both the nitro group and the carbon-carbon double bond of β-nitrostyrenes provides a direct route to phenethylamines, a class of compounds with significant biological and pharmaceutical relevance. nih.gov While powerful hydrides like lithium aluminum hydride (LiAlH₄) can achieve this, they require stringent anhydrous and inert conditions. beilstein-journals.org

A more convenient one-pot procedure utilizes sodium borohydride in conjunction with a catalyst such as copper(II) chloride. nih.govbeilstein-journals.orgchemrxiv.org This system facilitates the reduction of both functional groups under mild conditions, offering good to excellent yields in a short reaction time. This method is considered a more practical alternative to catalytic hydrogenation, which often requires high pressures and longer reaction times. beilstein-journals.org

Table 3: One-Pot Reduction of β-Nitrostyrenes to Phenethylamines using NaBH₄/CuCl₂

| Substrate (Substituent on Phenyl Ring) | Time (min) | Yield (%) |

|---|---|---|

| 4-OH | 30 | 72 |

| 4-OCH₃ | 30 | 78 |

| 3,4-(OCH₃)₂ | 10 | 83 |

| 2,5-(OCH₃)₂ | 10 | 81 |

Data from a general method for the reduction of substituted β-nitrostyrenes. chemrxiv.org

The development of asymmetric catalysis has enabled the enantioselective conjugate addition of nucleophiles to nitroalkenes, including substrates like this compound. This allows for the creation of stereogenic centers with high fidelity, providing access to chiral building blocks. Organocatalysis, in particular, has emerged as a powerful tool for these transformations. rsc.orgnih.gov

Chiral amines, such as those derived from pyrrolidine or cinchona alkaloids, can catalyze the addition of aldehydes and ketones to nitroolefins via enamine activation. rsc.orgnih.gov Similarly, chiral thiourea (B124793) or squaramide-based catalysts activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective additions of nucleophiles like 1,3-dicarbonyl compounds or thiols. ysu.amrsc.org

Table 4: Examples of Asymmetric Conjugate Additions to Substituted β-Nitrostyrenes

| Nucleophile | Catalyst Type | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 2(5H)-Furanone | Dinuclear Zinc Complex | Toluene | RT | 78 | 96 |

| Thiophenol | Chiral Thiourea | Toluene | -45 | 94 | 93 |

| Cyclohexanone | Chiral Primary Amine | Toluene | 40 | 95 | 97 |

| Diethyl malonate | Chiral Squaramide | Toluene | RT | 95 | 94 |

Data compiled from studies on asymmetric Michael additions to various nitrostyrenes. nih.govnih.govysu.amrsc.org

Reductive Transformations

Transformations Involving the Aromatic Core and Benzyloxy Group

The benzyloxy group serves primarily as a protecting group for the phenolic hydroxyl function. Its removal, or debenzylation, is a common transformation that unmasks the phenol. This can be achieved under various conditions, although the presence of the reducible nitrovinyl group requires careful selection of reagents to ensure chemoselectivity. organic-chemistry.org

Standard catalytic hydrogenation (e.g., H₂, Pd/C) is a highly effective method for cleaving benzyl (B1604629) ethers. However, these conditions would simultaneously reduce the nitrovinyl moiety to a phenethylamine. organic-chemistry.org This can be a desirable one-pot deprotection-reduction strategy if the saturated amine is the target product.

For selective removal of the benzyl group while preserving the nitroalkene, oxidative or acidic methods are required. Oxidative cleavage using agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, although simple benzyl ethers react more slowly than electron-rich analogues like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Strong Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trichloride (B1173362) (BCl₃), can also cleave benzyl ethers, but their compatibility with the nitroalkene must be considered. dal.ca

The aromatic core of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrovinyl substituent. Conversely, the ring is activated towards nucleophilic aromatic substitution, although such reactions are less common for this specific substrate. Transformations on the aromatic ring are more synthetically accessible after the reduction of the nitrovinyl group, which converts it into an electron-donating ethylamine (B1201723) substituent, thereby activating the ring for electrophilic substitution.

Table 5: Common Methods for Benzyl Ether Cleavage

| Method | Reagents | Compatibility Notes |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Reduces nitrovinyl group and other reducible groups |

| Oxidative Cleavage | DDQ, CAN | Sensitive to other electron-rich groups |

| Lewis Acid Cleavage | BBr₃, SnCl₄, AlCl₃ | May not be compatible with all functional groups |

| Strong Protic Acid | HBr/AcOH | Requires harsh conditions, limited substrate scope |

CAN: Ceric Ammonium (B1175870) Nitrate organic-chemistry.orgwikipedia.org

Halogenation Reactions (e.g., Bromination)

Halogenation of this compound proceeds via an electrophilic aromatic substitution mechanism, where a halogen atom is introduced onto the benzene (B151609) ring. The position of substitution is directed by the existing substituents. The benzyloxy group (-OCH₂Ph) is an activating group and is ortho-, para-directing. Conversely, the (E)-2-nitrovinyl group (-CH=CHNO₂) is a deactivating group and is meta-directing.

Given that the para position relative to the benzyloxy group is already occupied by the nitrovinyl group, electrophilic attack is directed to the positions ortho to the benzyloxy group (C2 and C6). The nitrovinyl group's deactivating and meta-directing nature also favors substitution at these same positions (which are meta to it). Therefore, bromination is expected to occur selectively at the positions ortho to the benzyloxy substituent.

The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂) to generate a more potent electrophile that can overcome the activation energy required to temporarily disrupt the ring's aromaticity. While no specific literature detailing the bromination of this exact molecule is available, the reaction can be predicted based on established principles and reactions with similar compounds, such as 1-(benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene. vulcanchem.com

Table 1: Representative Conditions for Electrophilic Bromination

| Reactant | Reagent | Catalyst | Solvent | Product (Predicted) |

|---|

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. mdpi.comnih.gov The parent compound, this compound, cannot directly participate in Suzuki coupling as it lacks the necessary halide (or triflate) leaving group. However, a halogenated derivative, such as the brominated product described in the previous section, serves as an excellent substrate for this transformation.

The reaction proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. beilstein-journals.org

This methodology allows for the synthesis of complex biaryl structures by coupling the halogenated this compound core with various arylboronic acids. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. beilstein-journals.orgnih.gov

Table 2: Representative Conditions for Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Product |

|---|

Cycloaddition Reactions

The electron-deficient nature of the carbon-carbon double bond in the nitrovinyl group makes this compound an excellent substrate for cycloaddition reactions. In these reactions, it typically acts as the 2π-electron component.

A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the nitrovinyl moiety functions as a dienophile, reacting with a conjugated diene. youtube.comlibretexts.org The strong electron-withdrawing effect of the nitro group significantly enhances the reactivity of the double bond towards electron-rich dienes like cyclopentadiene (B3395910) or 1,3-cyclohexadiene. beilstein-journals.org These reactions are thermally allowed and proceed in a concerted fashion to form six-membered rings. youtube.com Studies on analogous β-nitrostyrenes demonstrate that these reactions often proceed with high yield and stereoselectivity, typically favoring the formation of the endo isomer. beilstein-journals.orgchemrxiv.org

The compound can also participate in [3+2] cycloadditions with 1,3-dipoles (e.g., nitrones, azides), yielding five-membered heterocyclic rings. rsc.org The regioselectivity of these reactions is governed by the electronic properties of both the dipolarophile (the nitrovinyl compound) and the 1,3-dipole. Theoretical studies on β-nitrostyrenes confirm their high reactivity in these transformations. rsc.org

Table 3: Representative Conditions for Diels-Alder Cycloaddition

| Dienophile | Diene | Solvent | Temperature | Product |

|---|

Structural Characterization and Conformational Insights of E 1 Benzyloxy 4 2 Nitrovinyl Benzene

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic analysis is fundamental to confirming the identity and structural features of (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene in a non-crystalline state. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the molecule's chemical environment and functional groups.

¹H and ¹³C NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) provides unambiguous evidence for the compound's structure. In the ¹H NMR spectrum, the vinyl protons exhibit a characteristic large coupling constant (J = 16 Hz), which is definitive for the trans or (E)-configuration of the double bond. rsc.org The chemical shifts for the protons are assigned to the benzyloxy, phenyl, and nitrovinyl moieties. rsc.org The ¹³C NMR spectrum further corroborates the structure by identifying all unique carbon atoms, from the benzylic methylene (B1212753) carbon to the carbons of the aromatic rings and the vinyl group. rsc.org

Interactive Table 1: NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Spectrum | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.96 (d, J = 16 Hz) | 1H, Vinylic proton |

| 7.48-7.52 (m) | 3H, Aromatic protons | |

| 7.35-7.42 (m) | 5H, Aromatic protons | |

| 7.02 (d, J = 8 Hz) | 2H, Aromatic protons | |

| 5.12 (s) | 2H, Benzylic CH₂ | |

| ¹³C NMR | 162.0, 138.9, 135.6, 135.1 | Aromatic & Vinylic carbons |

| 131.1, 128.7, 128.3, 127.4 | Aromatic carbons | |

| 122.7 | Aromatic carbon |

Infrared spectroscopy highlights the principal functional groups within the molecule. Key absorption bands confirm the presence of the nitro group (NO₂), the carbon-carbon double bond (C=C) of the vinyl group, and the ether linkage (C-O-C). rsc.org

Interactive Table 2: Key IR Absorption Bands rsc.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1601 | Aromatic C=C Stretch |

| 1491 | Asymmetric NO₂ Stretch |

| 1344 | Symmetric NO₂ Stretch |

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most precise information on the molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state.

X-ray crystallographic studies have confirmed the molecular structure of this compound. researchgate.net The analysis reveals a planar geometry for the nitrovinylbenzene moiety, consistent with the sp² hybridization of the constituent atoms. The benzyloxy group is attached to the phenyl ring, with bond lengths and angles falling within expected ranges for similar organic compounds. The olefinic double bond unequivocally displays a trans configuration, corroborating the findings from NMR spectroscopy. researchgate.netnih.gov

Interactive Table 3: Selected Crystallographic Data

| Parameter | Description | Source |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.gov |

Note: Data for a closely related analogue, (E)-1-Nitro-4-(2-nitroethenyl)benzene, is presented for crystal system and space group context. nih.gov

The solid-state structure of this compound is notable for its display of conformational polymorphism. The compound crystallizes with three independent molecules in the asymmetric unit (Z' = 3). researchgate.net These conformers differ primarily in the degree of twist between the two aromatic rings (the phenyl ring of the benzyloxy group and the nitrovinyl-substituted phenyl ring). researchgate.net This variation highlights the molecule's conformational flexibility.

Interactive Table 4: Torsion Angles in Conformational Polymorphs researchgate.net

| Molecule in Asymmetric Unit | Twist Angle Between Aromatic Rings |

|---|---|

| 1 | 70.26 (13)° |

| 2 | 72.31 (12)° |

The crystal packing is stabilized by a network of non-classical intermolecular C-H···O hydrogen bonds. researchgate.net These weak interactions involve hydrogen atoms from the aromatic and vinylic groups acting as donors, while the oxygen atoms of both the nitro and ether functionalities act as acceptors. researchgate.net Such interactions are crucial in directing the supramolecular assembly of the molecules in the crystal lattice.

Stereochemical Aspects of the (E)-Configuration

The stereochemistry of the carbon-carbon double bond is a critical feature of the molecule's structure. Both spectroscopic and crystallographic data conclusively establish the (E)-configuration.

The most direct evidence from NMR spectroscopy is the large coupling constant observed between the two vinyl protons. A typical value of J = 16 Hz is characteristic of a trans (or E) arrangement, where the protons are on opposite sides of the double bond. rsc.org In contrast, a cis (or Z) configuration would exhibit a significantly smaller coupling constant.

Single-crystal X-ray diffraction analysis provides a definitive spatial representation of the molecule, confirming that the substituents on the double bond adopt a trans configuration. researchgate.net This arrangement is a common feature in related β-nitrostyrene derivatives, which are often thermodynamically more stable than their corresponding (Z)-isomers. nih.govresearchgate.net

Applications in Complex Organic Synthesis and Material Precursors

Precursor Role in the Synthesis of Natural Product Analogues

The structural framework of (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene is embedded in synthetic routes targeting various natural products and their analogues, which are of significant interest due to their biological activities. The benzyloxy group serves as a common protecting group for a phenol, which can be deprotected in the final stages of a synthesis to yield the natural product.

Lamellarins are a class of marine alkaloids known for their potent cytotoxic and multidrug resistance reversal activities. This compound is a key starting material in the synthesis of Lamellarin O. researchgate.net The synthetic strategy involves a sequence of reactions that construct the characteristic pyrrole (B145914) core of the lamellarin skeleton.

A crucial step in this synthesis is the Barton-Zard reaction, which is a powerful method for constructing pyrrole rings from a nitroalkene and an α-isocyanoacetate. researchgate.netmdpi.com The synthesis of Lamellarin O begins with the bromination of this compound. This is followed by a Suzuki coupling with (p-(benzyloxy)phenyl)boronic acid to generate a substituted nitrostilbene. This intermediate then undergoes the Barton-Zard reaction with methyl isocyanoacetate to form the core 3,4-diarylpyrrole-2-carboxylate structure. researchgate.net Subsequent functional group manipulations, including N-alkylation and eventual deprotection of the benzyl (B1604629) groups, yield the final Lamellarin O molecule. nih.gov

Table 1: Key Synthetic Steps to Lamellarin O

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Br₂ | Bromination | (Z)-1-(Benzyloxy)-4-(2-bromo-2-nitrovinyl)benzene |

| 2 | Brominated intermediate, (p-(benzyloxy)phenyl)boronic acid, Pd catalyst | Suzuki Coupling | (E/Z)-4,4′-(1-Nitroethene-1,2-diyl)bis((benzyloxy)benzene) |

| 3 | Nitrostilbene intermediate, Methyl isocyanoacetate | Barton-Zard Reaction | Methyl 3,4-bis(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate |

| 4 | Pyrrole intermediate, 2-bromo-1-(4-methoxyphenyl)ethan-1-one | N-alkylation | Methyl 3,4-bis(4-(benzyloxy)phenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrrole-2-carboxylate |

This table outlines a generalized pathway based on synthetic strategies for lamellarin analogues. researchgate.netnih.gov

Lukianols are another class of pyrrole-containing marine alkaloids that are structurally related to the lamellarins. While the total synthesis of Lukianol A has been reported starting from p-methoxy-β-nitrostyrene, the synthesis of various analogues can be envisioned using this compound to introduce different substitution patterns on the aryl rings. researchgate.netresearchgate.net

The core synthetic approach for Lukianol analogues also relies on the construction of a polysubstituted pyrrole ring, often via a Barton-Zard reaction or a multi-component reaction. researchgate.netresearchgate.net For instance, a three-component reaction involving a chalcone, benzaldehyde, and glycine (B1666218) methyl ester can be employed to assemble a highly substituted pyrrolidine (B122466) ring, which is subsequently oxidized to the corresponding pyrrole. researchgate.net By strategically choosing substituted chalcones and benzaldehydes, where one of the aromatic moieties is derived from this compound, a variety of Lukianol analogues can be accessed.

Intermediate in the Formation of Advanced Pharmaceutical Scaffolds

The reactivity of the nitrovinyl group makes this compound a valuable intermediate for the synthesis of various pharmacologically relevant scaffolds.

β-Phenylethylamines are a class of compounds found in many natural products and synthetic drugs that exhibit a wide range of biological activities. The reduction of the nitrovinyl group in nitrostyrene (B7858105) derivatives is a well-established method for the synthesis of β-phenylethylamines. rsc.orggoogle.com

This compound can be readily reduced to 2-(4-(benzyloxy)phenyl)ethan-1-amine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting primary amine is a versatile intermediate that can be further functionalized to create a library of modified β-phenylethylamine derivatives. For example, the amine can undergo acylation, alkylation, or be used in the construction of more complex heterocyclic systems, providing access to a diverse range of potential therapeutic agents.

Table 2: General Scheme for β-Phenylethylamine Derivative Synthesis

| Step | Transformation | Reactant/Reagent | Product Class |

|---|---|---|---|

| 1 | Reduction of nitrovinyl group | This compound, Reducing agent (e.g., LiAlH₄) | Primary β-phenylethylamine |

| 2 | N-Alkylation | Primary amine, Alkyl halide | Secondary/Tertiary β-phenylethylamine |

| 3 | N-Acylation | Primary amine, Acyl chloride/Anhydride | Amide derivative |

The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This reactivity has been exploited in the synthesis of complex heterocyclic systems such as spiro[pyrrolidine-2,3′-oxindoles]. These spirocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and their potential as therapeutic agents. The synthesis involves the reaction of an azomethine ylide, generated in situ from an isatin (B1672199) and an α-amino acid (like sarcosine (B1681465) or proline), with this compound. This cycloaddition proceeds with high regioselectivity and stereoselectivity to afford the desired spiro-pyrrolidine oxindole (B195798) framework.

Furthermore, as mentioned previously, this compound is a key substrate for the synthesis of polysubstituted pyrroles via the Barton-Zard reaction. mdpi.com This reaction involves the condensation of a nitroalkene with an isocyanide in the presence of a base. The versatility of this reaction allows for the introduction of a wide range of substituents on the pyrrole ring, making it a powerful tool for the generation of diverse pyrrole-based compounds for drug discovery and other applications. nih.gov Various multi-component reactions have also been developed that utilize nitrostyrenes to produce highly functionalized pyrroles in a single step. nih.govunirioja.es

Potential in Material Science Applications (e.g., polymers)

The application of this compound is also being explored in the field of material science, particularly as a precursor to novel polymers. The vinyl group, once unmasked from the nitrovinyl functionality, can participate in polymerization reactions.

The nitro group in β-nitrostyrenes is known to facilitate anionic polymerization. researchgate.net This suggests that this compound could potentially undergo anionic polymerization to produce polymers with nitro groups regularly spaced along the polymer backbone. These nitro groups could then be chemically modified to introduce other functionalities, leading to polymers with tailored properties.

Alternatively, the nitrovinyl group can be converted to a simple vinyl group through a denitration reaction. mdpi.com The resulting 1-(benzyloxy)-4-vinylbenzene monomer could then be polymerized using standard free-radical or controlled radical polymerization techniques to produce well-defined polymers. A similar compound, 1-(benzyloxy)-2-methoxy-4-vinylbenzene, has been successfully used as a biobased monomer for the synthesis of both thermoplastics and thermoset polymers. sigmaaldrich.com This precedent suggests that this compound is a viable precursor for the creation of novel polymeric materials with potential applications in various fields.

Table 3: Potential Polymerization Pathways

| Pathway | Key Transformation | Monomer | Polymerization Method | Potential Polymer |

|---|---|---|---|---|

| 1 | Direct Polymerization | This compound | Anionic Polymerization | Poly(1-(benzyloxy)-4-(2-nitrovinyl)benzene) |

Computational and Mechanistic Studies of E 1 Benzyloxy 4 2 Nitrovinyl Benzene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure of (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene. While specific DFT studies on this exact molecule are not extensively documented in the literature, the electronic properties can be inferred from computational analyses of its constituent parts and related β-nitrostyrene analogs.

The molecule's structure is characterized by three key components: the benzene (B151609) ring, the benzyloxy group (-OCH₂Ph), and the 2-nitrovinyl group (-CH=CHNO₂). The electronic interplay between these groups dictates the molecule's reactivity. The benzene ring's π system, with its six delocalized π electrons, forms the core. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com The benzyloxy group, attached to the para position of the benzene ring, acts as an electron-donating group through resonance, enriching the electron density of the aromatic ring. Conversely, the 2-nitrovinyl group is a potent electron-withdrawing group due to the strong mesomeric and inductive effects of the nitro group.

This push-pull electronic configuration results in a highly polarized molecule. The electron density is shifted from the benzyloxy-substituted phenyl ring towards the nitrovinyl group. This polarization is evident in the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized over the more electron-rich part of the molecule, the benzyloxy-phenyl moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-deficient nitrovinyl fragment.

The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher reactivity. In molecules with similar structures, this gap is influenced by the nature of the substituents on the phenyl ring. banglajol.info For this compound, the combination of a strong electron-donating group and a strong electron-withdrawing group is expected to reduce the HOMO-LUMO gap, thereby enhancing its reactivity, particularly in reactions involving nucleophilic attack at the β-carbon of the vinyl group.

Computational methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are commonly used to model the geometric and electronic properties of such molecules. banglajol.info These calculations can provide optimized molecular geometry, Mulliken population analysis (atomic charges), and molecular electrostatic potential (MEP) maps, which visually represent the electron distribution and reactive sites. For instance, in a related chalcone, (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT analysis revealed a non-planar structure and highlighted the molecule's global electrophilicity index, indicating its propensity to accept electrons. banglajol.info Similar analyses for this compound would likely show a high positive charge density on the β-carbon of the nitrovinyl group, making it a prime target for nucleophiles.

Table 1: Calculated Electronic Properties of a Related β-Nitrostyrene Analog

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Global Electrophilicity Index (ω) | 4.03 eV |

| Chemical Potential (μ) | -4.65 eV |

Note: Data is illustrative and based on a representative substituted β-nitrostyrene.

Theoretical Analysis of Reaction Mechanisms

Theoretical studies on β-nitrostyrenes have elucidated the mechanisms of various reactions, with a particular focus on cycloadditions and nucleophilic additions. This compound, as a β-nitrostyrene derivative, is expected to follow similar reaction pathways.

One of the most extensively studied reactions is the [3+2] cycloaddition (32CA). rsc.orgrsc.orgmdpi.comresearchgate.netresearchgate.net Molecular Electron Density Theory (MEDT) studies on the reaction of β-nitrostyrenes with nitrones indicate a one-step mechanism. rsc.orgrsc.org These reactions are classified as polar, zwitterionic-type (zw-type) processes, characterized by the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitrostyrene (B7858105). rsc.orgrsc.org The high electrophilicity of the β-nitrostyrene, enhanced by the electron-withdrawing nitro group, and the strong nucleophilicity of the nitrone lead to a low activation energy for this reaction. rsc.org The presence of the electron-donating benzyloxy group in this compound would further enhance the polarity of the reaction, potentially accelerating it.

Another important reaction is the Michael-type addition of nucleophiles to the activated double bond. Kinetic studies on the reaction of substituted β-nitrostyrenes with amines in acetonitrile (B52724) have shown that the reaction can proceed through both catalyzed and uncatalyzed routes. nih.gov Theoretical calculations suggest that these reactions proceed through a six-membered cyclic transition state. nih.gov The reactivity of the β-nitrostyrene in these reactions is highly dependent on the substituent on the phenyl ring, with electron-withdrawing groups generally increasing the reaction rate. nih.gov

Furthermore, denitrative cross-coupling reactions of β-nitrostyrenes have emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Mechanistic studies, including experimental evidence and theoretical considerations, suggest that these reactions can proceed through radical addition-elimination pathways. mdpi.com For example, the reaction with trialkylgallium reagents has been proposed to involve a radical mechanism, leading to the substitution of the nitro group. mdpi.com

Table 2: Activation Enthalpies for the [3+2] Cycloaddition of (E)-β-nitrostyrene with a Nitrone

| Computational Level | Activation Enthalpy (kcal/mol) |

|---|---|

| B3LYP/6-311G(d,p) | 5.0 |

| ωB97X-D/6-311G(d,p) | 7.2 |

Data from a study on a representative β-nitrostyrene. rsc.orgrsc.org

Structure-Reactivity Relationship Studies

The relationship between the structure of β-nitrostyrene derivatives and their reactivity is a key area of investigation, with computational studies providing a quantitative framework for understanding these relationships. The electronic properties of the substituent at the para-position of the benzene ring play a crucial role in modulating the reactivity of the nitrovinyl group.

The Hammett equation is often used to quantify these substituent effects. Linear free-energy relationships (LFERs) have been established for reactions of β-nitrostyrenes, such as Michael additions. nih.gov The Hammett plots for these reactions show positive ρ values, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. nih.gov

Table 3: Global Electrophilicity (ω) of para-Substituted β-Nitrostyrenes

| para-Substituent (X) | ω (eV) |

|---|---|

| -N(CH₃)₂ | 2.15 |

| -OCH₃ | 2.45 |

| -H | 2.61 |

| -Cl | 2.88 |

| -NO₂ | 3.70 |

Data from a study on representative para-substituted β-nitrostyrenes. researchgate.net

Stereochemical Control in Reactions

Theoretical studies have been instrumental in understanding and predicting the stereochemical outcomes of reactions involving β-nitrostyrenes. The planar nature of the (E)-nitrovinyl group allows for facial selectivity in addition and cycloaddition reactions.

In the context of [3+2] cycloaddition reactions with nitrones, computational studies have successfully explained the observed stereoselectivity. For the reaction of (E)-β-nitrostyrene, an endo stereoselectivity is predicted and observed. rsc.orgrsc.org This preference is attributed to favorable secondary orbital interactions in the endo transition state. In contrast, the corresponding reaction with (Z)-β-nitrostyrene exhibits exo stereoselectivity, which is explained by the avoidance of steric repulsion. rsc.orgrsc.org

The stereochemical course of nucleophilic addition reactions can also be influenced by the reaction conditions and the nature of the reactants. In the absence of chiral catalysts or auxiliaries, the addition of a nucleophile to the prochiral β-carbon of this compound would lead to a racemic mixture of products. However, the development of asymmetric catalytic systems allows for high levels of stereocontrol in such reactions. Computational modeling of the transition states in these catalyzed reactions can help to elucidate the origins of the observed enantioselectivity, often highlighting the role of non-covalent interactions between the substrate, catalyst, and nucleophile in directing the stereochemical outcome.

The photoisomerization of (E)-β-nitrostyrenes to their (Z)-isomers upon UV irradiation is another aspect where stereochemistry is central. nih.gov However, for some derivatives, such as those with an ortho-hydroxy group, this conversion can be inefficient. nih.gov While this compound does not have this specific substitution pattern, this highlights that structural features can significantly impact the stereochemical behavior of the molecule.

Table 4: Relative Energies of Transition States for the [3+2] Cycloaddition of β-Nitrostyrenes

| Isomer | Transition State | Relative Electronic Energy (kcal/mol) |

|---|---|---|

| (E)-β-nitrostyrene | endo | 0.0 |

| (E)-β-nitrostyrene | exo | 2.2 |

| (Z)-β-nitrostyrene | endo | 0.6 |

| (Z)-β-nitrostyrene | exo | 0.0 |

Data from a study on representative β-nitrostyrenes, showing the preference for the endo pathway for the (E)-isomer and the exo pathway for the (Z)-isomer. rsc.orgrsc.org

Q & A

Q. What are the key synthetic routes for (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene, and how do reaction conditions influence yield and purity?

The synthesis typically involves nitration and condensation steps. For example, the nitrovinyl group can be introduced via Henry reaction conditions using nitromethane and ammonium acetate with a benzaldehyde precursor . Reaction temperature (e.g., 50°C) and catalyst selection (e.g., ammonium acetate) are critical for regioselectivity and minimizing side products. Purification via column chromatography (e.g., hexane/EtOAc) is often required to isolate the product in high purity (84% yield reported) .

Q. How can the stereochemical configuration (E/Z) of the nitrovinyl group be confirmed experimentally?

The E-configuration is confirmed using -NMR spectroscopy. The coupling constant () between the vinyl protons typically ranges from 12–16 Hz, consistent with trans geometry . X-ray crystallography (e.g., CCDC data from Acta Crystallographica) provides definitive structural validation, including bond angles and dihedral angles .

Q. What spectroscopic techniques are essential for characterizing this compound?

- -NMR/-NMR : Assign aromatic protons (6.8–7.5 ppm) and nitrovinyl protons (δ ~7.5–8.5 ppm) .

- FT-IR : Confirm nitro group stretching (~1520 cm) and vinyl C=C (~1600 cm) .

- HRMS : Validate molecular formula (CHNO, [M+H] calc. 256.0974) .

Advanced Research Questions

Q. How does the electron-withdrawing nitrovinyl group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

The nitro group enhances electrophilicity of the vinyl moiety, enabling participation in cycloadditions. For example, in Diels-Alder reactions, the nitrovinyl group acts as a dienophile, with regioselectivity controlled by conjugation with the benzyloxy substituent. Kinetic studies using DFT calculations could elucidate transition-state stabilization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through experimental optimization?

Discrepancies in yields (e.g., 64–84% ) may arise from variations in stoichiometry, solvent polarity, or purification methods. Systematic optimization via Design of Experiments (DoE) is recommended, focusing on:

Q. How can this compound serve as a precursor for natural product synthesis, such as lamellarin alkaloids?

The nitrovinyl group undergoes bromination (e.g., Br) to generate dibromo intermediates, which are key in constructing pyrrole rings for lamellarin O . Challenges include selective demethylation of methoxy groups; alternative protecting groups (e.g., benzyl) may improve step efficiency .

Q. What strategies mitigate competing side reactions during functionalization of the benzyloxy group?

- Protection/deprotection : Use TMSCl to temporarily protect hydroxyl groups during nitration.

- Catalytic hydrogenation : Pd/C-mediated removal of benzyl groups without affecting the nitrovinyl moiety .

- Steric hindrance : Introduce bulky substituents to direct electrophilic attack to the para position .

Methodological Considerations

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties for materials science applications?

DFT calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps to assess charge-transfer potential. The benzyloxy group donates electron density, while the nitrovinyl group withdraws it, creating a polarized π-system suitable for organic semiconductors .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- HPLC-MS : Detect low-abundance byproducts (e.g., over-nitrated derivatives) using reverse-phase C18 columns and ESI+ ionization.

- GC-MS : Monitor volatile side products (e.g., benzyl alcohol) during synthesis .

Q. How does the compound’s solid-state packing (from X-ray data) inform crystal engineering strategies?

X-ray data reveal intermolecular interactions (e.g., π-π stacking between aromatic rings, C–H···O hydrogen bonds). These insights guide co-crystal design with complementary acceptors (e.g., pyridine derivatives) for tailored material properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.